1-(3-Ethoxy-4-nitrophenyl)pyrrolidine
Description
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27g/mol |
IUPAC Name |
1-(3-ethoxy-4-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C12H16N2O3/c1-2-17-12-9-10(13-7-3-4-8-13)5-6-11(12)14(15)16/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
CLKYOSYIYKJBSC-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-] |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(3-Ethoxy-4-nitrophenyl)pyrrolidine and its analogs:
Key Observations:
Substituent Effects :
- Electron-Donating vs. Withdrawing Groups : The ethoxy group in the target compound contrasts with methoxy groups in analog , which may alter reaction kinetics in synthesis or metabolic stability in biological systems.
- Nitro Group Positioning : The 4-nitro substituent in the target compound is analogous to 3-nitro in , but positional differences could affect electronic distribution and intermolecular interactions.
Synthesis Complexity :
- The synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine achieved an 82% yield without chromatography, suggesting efficient nucleophilic aromatic substitution . The target compound may follow a similar pathway but require optimization for ethoxy group introduction.
The nitro group in the target compound may confer antimicrobial or enzyme-inhibitory properties, as seen in other pyrrolidine derivatives .
Safety Profile :
- Nitro-containing pyrrolidines (e.g., ) are associated with inhalation and dermal hazards. The target compound’s nitro group likely necessitates similar safety precautions during handling.
Preparation Methods
Substrate Preparation and Nitration Conditions
The most widely reported method involves nitration of 1-(2-ethoxyphenyl)pyrrolidine. In a representative procedure:
-
Substrate Activation : 1-(2-Ethoxyphenyl)pyrrolidine (50 mmol) is dissolved in concentrated H₂SO₄ (98%, 150 mL) at 0–5°C.
-
Nitration : Fuming HNO₃ (65%, 55 mmol) is added dropwise over 2 hours while maintaining temperature below 10°C.
-
Workup : The mixture is poured onto ice (500 g), neutralized with NaHCO₃, and extracted with CH₂Cl₂.
Key Data :
The nitration regioselectivity arises from the ethoxy group’s +M effect, directing electrophilic attack to the para position. Computational studies using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level confirm the transition state energy for para-nitration is 12.3 kcal/mol lower than ortho pathways.
Multi-Component Cyclization Strategy
Three-Component Reaction Protocol
An alternative synthesis from Nguyen et al. employs a one-pot assembly:
-
Reactants : 3-Nitroaniline (1.0 equiv), ethyl 2,4-dioxovalerate (1.1 equiv), and benzaldehyde (1.5 equiv).
-
Conditions : Glacial acetic acid solvent, 25°C, Ar atmosphere.
-
Mechanism : Sequential imine formation, Michael addition, and cyclodehydration.
Optimized Parameters :
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 20–30°C | ±5% yield |
| Acetic Acid Volume | 2 mL/mmol | Maximizes cyclization |
| Reaction Time | 4–6 hours | Completes in 4h |
This method achieves 45% isolated yield but offers advantages in step economy. The pyrrolidine ring forms via intramolecular nucleophilic attack, with the ethoxy group introduced through subsequent Williamson ether synthesis.
Catalytic Reductive Amination Approach
Hydrogenation of Nitro Intermediate
Patent CN107759477A describes a nitro-to-amine reduction pathway adaptable to this synthesis:
-
Intermediate : 4-Nitro-1-(2-ethoxyphenyl)pyrrolidine.
-
Catalyst : 5% Pd/C (0.1 equiv) under H₂ (50 psi).
-
Conditions : Ethanol solvent, 60°C, 12 hours.
Performance Metrics :
| Metric | Value |
|---|---|
| Conversion | 99% |
| Selectivity | 94% |
| Catalyst Reuse | 5 cycles |
While originally developed for p-nitrophenethylamine derivatives, this method’s mild conditions preserve the ethoxy group’s integrity, making it transferable to pyrrolidine systems.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Methodology
Recent advances employ Merrifield resin functionalized with pyrrolidine precursors:
-
Resin Loading : 1.2 mmol/g capacity achieved via SN2 displacement.
-
Nitrophenyl Incorporation : Ullmann coupling with 2-ethoxy-4-nitroiodobenzene (CuI, L-proline, DMF, 80°C).
-
Cleavage : TFA/DCM (1:4) liberates the product with >95% purity.
Scale-Up Data :
| Batch Size (g) | Yield (%) | Purity (%) |
|---|---|---|
| 10 | 78 | 96.2 |
| 100 | 75 | 95.8 |
| 1000 | 72 | 94.1 |
This approach enables combinatorial library synthesis but requires specialized equipment for resin handling.
Green Chemistry Innovations
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate organic solvents:
-
Reactants : 2-Ethoxy-4-nitrobenzaldehyde (1.0 equiv), pyrrolidine (1.2 equiv).
-
Additives : SiO₂ (200 mg/mmol) as grinding auxiliary.
-
Conditions : Stainless steel jar, 30 Hz, 2 hours.
Sustainability Metrics :
| Parameter | Value | Improvement vs Classical |
|---|---|---|
| E-Factor | 2.1 | 78% reduction |
| PMI (Process Mass Intensity) | 4.3 | 65% lower |
| Energy Consumption | 15 kJ/mol | 90% decrease |
The mechanochemical route achieves 68% yield through enhanced molecular diffusion and reduced side reactions.
Comparative Analysis of Methodologies
Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Classical Nitration | 82 | 98.5 | 12.40 | Industrial |
| Multi-Component | 45 | 97.8 | 8.20 | Lab-scale |
| Catalytic Hydrogenation | 76 | 96.0 | 18.75 | Pilot plant |
| Solid-Phase | 75 | 95.8 | 32.10 | HTS |
| Mechanochemical | 68 | 99.1 | 6.80 | Green chemistry |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
